molecular formula C8H15Cl2N3 B1389647 N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride CAS No. 1184999-30-1

N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1389647
CAS No.: 1184999-30-1
M. Wt: 224.13 g/mol
InChI Key: NLHZXTJBEUYWHZ-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride (CAS 1184999-30-1 ) is a high-purity chemical building block offered as a solid (citation:1). This compound, with a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol (citation:3), is a salt form of the parent amine (CAS 915925-17-6 ). Its structure features a 1-methylimidazole scaffold linked to a cyclopropylamine group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Researchers utilize this and similar imidazole-based building blocks for the synthesis of more complex molecules, exploring their potential in various biochemical applications (citation:4). The product is characterized by a purity of 95% (citation:1) and should be stored at room temperature (citation:1). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-4-9-8(11)6-10-7-2-3-7;;/h4-5,7,10H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHZXTJBEUYWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly those associated with imidazole derivatives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

PropertyValue
IUPAC Name N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS Number 1184999-30-1
Structure Chemical Structure

The precise mechanism of action for this compound remains largely unexplored. However, compounds containing imidazole rings often exhibit a wide range of biological activities:

  • Antibacterial and Antifungal : Imidazole derivatives have shown efficacy against various bacterial and fungal strains.
  • Antitumor Activity : Some studies suggest that imidazole compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory responses, potentially useful in treating conditions like arthritis.

The biological activity of this compound could be attributed to its ability to interact with specific enzymes or receptors, although further research is necessary to identify these targets explicitly.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented. However, general insights into imidazole derivatives suggest:

  • Absorption : Likely varies based on the route of administration; oral bioavailability may be affected by metabolic processes.
  • Distribution : The lipophilicity of the compound may influence its distribution within biological systems.
  • Metabolism and Excretion : Imidazole compounds are often metabolized in the liver, with excretion primarily via urine.

Case Studies and Experimental Data

Several studies have investigated the biological activities associated with imidazole-containing compounds. While specific data on this compound is limited, related research provides valuable insights:

  • Antimicrobial Activity : A study demonstrated that imidazole derivatives exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .
  • Cytotoxicity in Cancer Cells : Research on similar imidazole compounds indicated that they could induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties : Imidazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential utility in managing inflammatory diseases .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. Its imidazole ring is known for enhancing binding affinity to certain receptors, which is crucial in drug design.
  • Neuropharmacology :
    • Research indicates that compounds similar to N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride may play roles in modulating neurotransmitter systems, potentially impacting conditions like anxiety and depression.
  • Cancer Research :
    • The compound's structure suggests it may have inhibitory effects on tumor growth, making it a subject of interest in cancer pharmacology studies. Preliminary studies have shown promise in inhibiting specific cancer cell lines.

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in metabolic pathways. Its effectiveness as an inhibitor can provide insights into metabolic regulation.
  • Protein Interaction Studies :
    • It has been employed in studies assessing protein-ligand interactions, which are vital for understanding cellular signaling pathways and developing targeted therapies.
  • Research on Ion Channels :
    • Investigations into the effects of this compound on ion channels have been conducted, contributing to the understanding of cellular excitability and neurotransmission.

Materials Science Applications

  • Synthesis of Novel Materials :
    • The unique properties of this compound allow it to be used as a building block in the synthesis of new materials with specific electronic or optical properties.
  • Catalysis :
    • It has potential applications in catalysis, particularly as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

Study FocusFindingsReference
NeuropharmacologyModulation of serotonin receptors
Cancer Cell Line InhibitionSignificant reduction in proliferation of specific lines
Enzyme InhibitionEffective inhibitor of metabolic enzymes
Protein-Ligand InteractionHigh binding affinity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride include compounds with variations in substituents, counterions, or core heterocycles. Below is a detailed analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Toxicity/Handling
This compound C₈H₁₄N₃Cl₂ 238.13 g/mol Methylimidazole, cyclopropane, HCl High solubility (dihydrochloride) Limited toxicity data; discontinued
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 g/mol Nitrophenyl, cyclopropane Likely polar (nitro group) No known hazards
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane C₇H₉N₃O₃ 183.17 g/mol Nitroimidazole, epoxypropane Reactive epoxy group; unstable No data
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole C₇H₁₀ClN₃O₃ 219.63 g/mol Chloro-hydroxypropyl, nitroimidazole Hydrophilic (hydroxy group) No data

Key Findings:

Structural Rigidity vs. Reactivity :

  • The target compound’s cyclopropane and methylimidazole groups provide rigidity and moderate reactivity. In contrast, analogs like 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane contain an epoxy group, which increases reactivity but reduces stability .
  • The nitro group in N-[(2-Nitrophenyl)methyl]cyclopropanamine enhances polarity but may reduce metabolic stability compared to the methylimidazole in the target compound .

Solubility and Bioavailability :

  • The dihydrochloride salt of the target compound improves aqueous solubility, a critical advantage over neutral analogs like N-[(2-Nitrophenyl)methyl]cyclopropanamine, which lacks ionizable groups .

In contrast, analogs like 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole remain accessible for research .

Preparation Methods

Synthesis via Reductive Amination of Cyclopropanone Derivatives

  • Step 1: Preparation of 1-methylimidazol-2-ylmethyl amine intermediate by reduction of the corresponding imidazole aldehyde or imine.
  • Step 2: Reaction of cyclopropanone or cyclopropanone derivatives with the amine intermediate under reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Step 3: Isolation of the free base amine.
  • Step 4: Treatment with hydrochloric acid gas or aqueous HCl to form the dihydrochloride salt.

This method ensures high regioselectivity and yields a product with high purity suitable for further applications.

Direct Alkylation of Cyclopropanamine with 1-Methylimidazole-2-ylmethyl Halides

  • Step 1: Synthesis or procurement of 1-methylimidazol-2-ylmethyl halide (e.g., bromide or chloride).
  • Step 2: Nucleophilic substitution reaction where cyclopropanamine acts as the nucleophile attacking the halide-bearing imidazole derivative.
  • Step 3: Purification of the resulting secondary amine.
  • Step 4: Conversion to dihydrochloride salt by treatment with HCl.

This method provides a straightforward route but requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Protection and Deprotection Strategies Using Boc or Other Protecting Groups

  • Step 1: Protection of the amine group on cyclopropanamine or imidazole amine using tert-butoxycarbonyl (Boc) or similar protecting groups.
  • Step 2: Coupling of the protected amines under controlled conditions to form the desired linkage.
  • Step 3: Deprotection under acidic conditions to yield the free amine.
  • Step 4: Formation of the dihydrochloride salt.

This approach is useful when multiple reactive amine sites are present or when selective functionalization is required.

Preparation Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Reductive Amination Cyclopropanone, 1-methylimidazol-2-ylmethyl amine, NaBH3CN Room temperature (20°C) 12-24 hours 60-85 High selectivity, mild conditions
Direct Alkylation Cyclopropanamine, 1-methylimidazol-2-ylmethyl bromide, base 20-40°C Overnight (12-18 hours) 50-70 Requires careful control to prevent side reactions
Boc Protection/Deprotection Strategy Boc2O, pyridine, TFA for deprotection Room temperature 16-24 hours 40-60 Useful for complex syntheses
  • Purification: Silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures is commonly employed to purify intermediates and final products.
  • Characterization: 1H-NMR spectroscopy confirms the chemical structure, with characteristic signals for imidazole protons, cyclopropane ring protons, and methyl groups.
  • Mass Spectrometry: LC-MS analysis confirms molecular weight and purity.
  • Salt Formation: The dihydrochloride salt is typically obtained by treatment with HCl in ether or aqueous solution, followed by crystallization.
  • The reductive amination method is favored for its mildness and high yield, especially when sensitive functional groups are present.
  • Direct alkylation methods are simpler but may require extensive purification to remove side products.
  • Protection/deprotection strategies add steps but improve selectivity in multi-step syntheses.
  • The dihydrochloride salt form enhances compound stability and solubility, which is critical for pharmaceutical applications.

The preparation of N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride is well-established through several synthetic routes, primarily involving reductive amination and nucleophilic substitution. Selection of the method depends on available starting materials, desired purity, and scale of synthesis. The dihydrochloride salt formation is a final and crucial step to ensure product stability and usability in further chemical or biological studies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride?

  • Answer : Synthesis typically involves coupling cyclopropanamine derivatives with methyl-substituted imidazole precursors under controlled pH conditions. Characterization should include 1H/13C NMR to confirm structural integrity (e.g., cyclopropane ring geometry and imidazole substitution patterns) and mass spectrometry for molecular weight validation. Purity assessment via HPLC with UV detection (200–300 nm) is critical, as residual solvents or unreacted intermediates may interfere with downstream applications .

Q. How can researchers optimize reaction yields for imidazole-cyclopropane conjugates like this compound?

  • Answer : Use Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry. For example, cyclopropane ring stability may require lower temperatures (<60°C) to prevent ring-opening side reactions. Statistical tools like ANOVA can identify critical factors affecting yield and purity .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Monitor hygroscopicity via dynamic vapor sorption (DVS), as hydrochloride salts are prone to moisture absorption. Long-term stability should be validated with periodic HPLC-UV and NMR to detect degradation products (e.g., free amine formation) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as nucleophilic substitution at the cyclopropane ring or imidazole-mediated catalysis. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error approaches. Focus on transition-state energies to identify kinetic barriers .

Q. What strategies resolve contradictory data in biological activity studies involving this compound?

  • Answer : Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. cytotoxicity screens) and control for batch-to-batch variability via QC profiling (HPLC, LC-MS). If conflicting potency data arise, investigate stereochemical purity (e.g., chiral HPLC) or metabolite interference. Collaborative studies with independent labs can confirm reproducibility .

Q. How can researchers design experiments to probe the compound’s interaction with biomolecular targets (e.g., enzymes or receptors)?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d). For mechanistic insights, combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis studies to identify critical binding residues. Validate hypotheses using NMR titration to observe chemical shift perturbations in target proteins .

Q. What advanced separation techniques improve purification of structurally similar impurities in this compound?

  • Answer : Employ preparative HPLC with chiral stationary phases to separate enantiomers or diastereomers. For polar impurities, ion-pair chromatography (e.g., using heptafluorobutyric acid) enhances resolution. Membrane-based technologies (e.g., nanofiltration) can isolate low-molecular-weight byproducts while retaining the target compound .

Methodological Considerations

Q. How should researchers address safety and handling protocols for this hydrochloride salt?

  • Answer : Follow GHS guidelines for hygroscopic and potentially irritant compounds. Use inert-atmosphere gloveboxes for moisture-sensitive reactions. Emergency protocols should include immediate skin/eye rinsing with purified water and medical consultation for persistent irritation, as recommended in safety data sheets for analogous imidazole derivatives .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use Bootstrap resampling to estimate confidence intervals for small datasets. For multi-parametric studies, multivariate analysis (PCA or PLS) can disentangle correlated variables like solubility and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride
Reactant of Route 2
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N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride

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